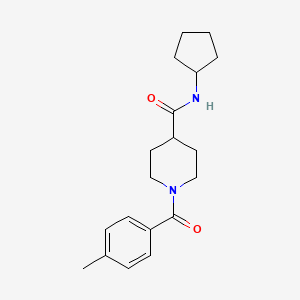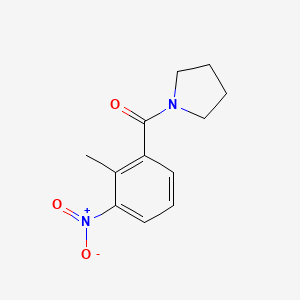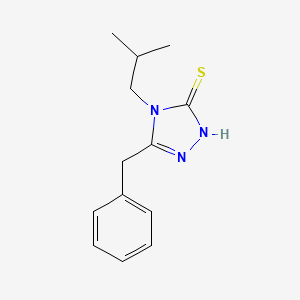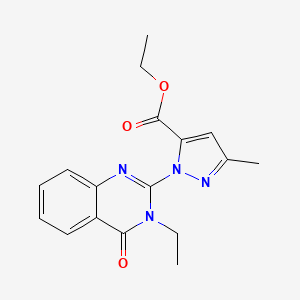
N-cyclopentyl-1-(4-methylbenzoyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-1-(4-methylbenzoyl)-4-piperidinecarboxamide, also known as CPP-109, is a chemical compound that has been extensively studied for its potential therapeutic uses in the treatment of addiction, specifically for cocaine and alcohol dependence. CPP-109 is a derivative of a naturally occurring compound called vigabatrin, which is used to treat epilepsy.
Mechanism of Action
N-cyclopentyl-1-(4-methylbenzoyl)-4-piperidinecarboxamide works by inhibiting an enzyme called GABA-transaminase, which is involved in the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can reduce the rewarding effects of drugs of abuse and decrease drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase GABA levels in the brain, reduce dopamine release in response to drug cues, and decrease the activity of brain regions involved in drug-seeking behavior. In humans, this compound has been shown to reduce cocaine and alcohol use and improve cognitive function.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-1-(4-methylbenzoyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well-understood. It is also relatively easy to administer to animals and humans. However, there are also some limitations to its use. This compound has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels in the body. It is also not effective for all types of addiction, and more research is needed to determine its efficacy for other drugs of abuse.
Future Directions
There are several future directions for research on N-cyclopentyl-1-(4-methylbenzoyl)-4-piperidinecarboxamide. One area of focus is the development of more effective formulations of the compound that can be administered less frequently. Another area of research is the investigation of this compound's potential therapeutic uses for other types of addiction, such as opioid dependence. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action. Finally, there is a need for larger clinical trials to determine the safety and efficacy of this compound for long-term use in humans.
Synthesis Methods
N-cyclopentyl-1-(4-methylbenzoyl)-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-methylbenzoyl chloride with cyclopentylamine to form N-cyclopentyl-4-methylbenzamide. This intermediate is then reacted with piperidine and phosgene to form this compound. The synthesis process is complex and requires specialized equipment and expertise.
Scientific Research Applications
N-cyclopentyl-1-(4-methylbenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic uses in the treatment of addiction. Preclinical studies have shown that this compound can reduce drug-seeking behavior and prevent relapse in animal models of addiction. Clinical trials have also shown promising results in reducing cocaine and alcohol use in humans.
Properties
IUPAC Name |
N-cyclopentyl-1-(4-methylbenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-14-6-8-16(9-7-14)19(23)21-12-10-15(11-13-21)18(22)20-17-4-2-3-5-17/h6-9,15,17H,2-5,10-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNISMXKYLCCNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5874304.png)
![(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)amine](/img/structure/B5874312.png)


![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5874333.png)


![dimethyl 5-[(cyclopropylcarbonyl)amino]isophthalate](/img/structure/B5874359.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5874362.png)

![N-[2-(1-piperidinyl)ethyl]cycloheptanamine](/img/structure/B5874369.png)

![N-(3-chloro-4-fluorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5874398.png)
